4-OHE

Description

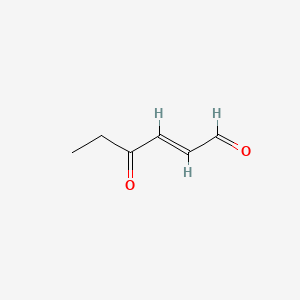

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-oxohex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKYFODEMNCLGS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315637 | |

| Record name | (E)-4-Oxo-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492-43-5 | |

| Record name | (E)-4-Oxo-2-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenal, 4-oxo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Oxo-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-2-hexenal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT6VG8ZKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-4-Oxo-2-hexen-1-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-oxo-(E)-2-hexenal formation from omega-3 fatty acids

An In-depth Technical Guide to the Formation of 4-oxo-(E)-2-hexenal from Omega-3 Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-3 polyunsaturated fatty acids (n-3 PUFAs), lauded for their health benefits, are highly susceptible to lipid peroxidation, a process that generates a variety of reactive aldehydes. Among these is 4-oxo-(E)-2-hexenal (4-OHE), a six-carbon α,β-unsaturated aldehyde that has garnered significant attention due to its mutagenic properties. This technical guide provides a comprehensive overview of the formation of this compound from n-3 PUFAs, its biological implications, particularly DNA adduction, and detailed experimental protocols for its study. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers in toxicology, pharmacology, and drug development.

Introduction

Omega-3 fatty acids, such as α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), are essential components of a healthy diet. However, their high degree of unsaturation makes them prone to oxidation. This process, known as lipid peroxidation, leads to the formation of a complex mixture of secondary products, including reactive carbonyl compounds. 4-oxo-(E)-2-hexenal (this compound) is a significant product derived from the peroxidation of n-3 PUFAs.[1][2] It has been identified in various cooked foods, especially those rich in omega-3s like fish and certain vegetable oils, and is also formed endogenously.[1][2]

Unlike its more studied counterpart, 4-hydroxy-2-nonenal (HNE), which arises from n-6 PUFA peroxidation, this compound's primary notoriety stems from its activity as a mutagen.[1][3] It readily reacts with DNA bases to form stable adducts, a mechanism that implicates it in genotoxicity and carcinogenesis.[1][2] This guide delves into the core scientific principles of this compound formation and its analysis.

Formation Pathway of 4-oxo-(E)-2-hexenal

The formation of this compound is a multi-step process initiated by the oxidative degradation of n-3 PUFAs. The mechanism can be non-enzymatic (autoxidation) or catalyzed by factors such as heat or transition metals.

-

Initiation : The process begins with the abstraction of a hydrogen atom from a bis-allylic carbon on the fatty acid backbone, forming a lipid radical (L•). This is typically initiated by a reactive oxygen species (ROS).

-

Propagation : The lipid radical reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen from another PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).

-

Decomposition : The unstable lipid hydroperoxides undergo decomposition, often catalyzed by metal ions like iron, to form alkoxyl radicals (LO•).

-

Scission : The alkoxyl radicals undergo β-scission, a process that cleaves the carbon chain, resulting in the formation of various smaller molecules, including α,β-unsaturated aldehydes. For n-3 PUFAs like ALA, EPA, and DHA, this scission at the omega-end of the molecule yields six-carbon fragments that rearrange to form this compound and the related compound, 4-hydroxy-2-hexenal (4-HHE).[4]

Quantitative Data on Formation

The generation of this compound and related aldehydes is highly dependent on the type of fatty acid, the matrix, and the conditions applied (e.g., temperature, duration of heating). While data for this compound is less abundant than for its n-6 counterpart HNE, studies have quantified its presence in various systems.

Table 1: Quantification of this compound and 4-HHE in Foods and Model Systems

| Matrix | Condition | Analyte | Concentration | Reference |

| Broiled Saury Fish | Cooking | This compound | High concentration reported (specific value not stated) | [1][2] |

| Heated Linseed Oil | Heating | 4-HHE | Detected | [5] |

| Heated Rapeseed Oil | Heating | 4-HHE | Detected | [5] |

| Raw Salmon | N/A | 4-HHE | ~0.15 µg/g | [6] |

| Pan-fried Salmon | Cooking | 4-HHE | ~0.45 µg/g | [6] |

| Herring Mince | In vitro digestion | 4-HHE | ~850 nM in gastric lumen | [7] |

| Oxidized Tuna Oil | Oxidation | 4-HHE | 120 - 150 µmol/kg | [8] |

Biological Activity: Mutagenicity and DNA Adduction

The primary toxicological concern with this compound is its mutagenicity. It is a bifunctional electrophile that reacts with the nucleophilic sites on DNA bases, leading to the formation of stable, bulky adducts.

-

Reaction with DNA : this compound has been shown to react in vitro and in vivo with deoxyguanosine (dG), deoxycytidine (dC), deoxyadenosine (dA), and 5-methyl-deoxycytidine (5-Me-dC).[1][2] The reaction typically forms etheno-type adducts, which are pro-mutagenic lesions.

-

Mutagenic Potential : this compound exhibits mutagenic activity in the Ames test, particularly in Salmonella typhimurium strains TA100 and TA104, which are indicative of base-pair substitution mutagens.[1][3]

-

In Vivo Evidence : Following oral administration to mice, this compound-DNA adducts have been detected in the esophagus, stomach, and intestinal DNA, demonstrating its bioavailability and genotoxic potential in mammals.[1][2]

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation: occurrence, detection and adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The effect of heating on the formation of 4-hydroxy-2-hexenal and 4-hydroxy-2-nonenal in unsaturated vegetable oils: Evaluation of oxidation indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling of Omega-Polyunsaturated Fatty Acids and Their Oxidized Products in Salmon after Different Cooking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of malondialdehyde (MDA), 4-hydroxy-2-hexenal (HHE) and 4-hydroxy-2-nonenal (HNE) in fish and fish oil during dynamic gastrointestinal in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

4-Oxo-(E)-2-hexenal: A Technical Guide on its Role as a Lipid Peroxidation Product

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-oxo-(E)-2-hexenal (4-OHE) is a reactive α,β-unsaturated aldehyde generated during the peroxidation of omega-3 polyunsaturated fatty acids (n-3 PUFAs). As a consequence of oxidative stress, this compound can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxic and mutagenic outcomes. This technical guide provides a comprehensive overview of this compound, detailing its formation, biological reactivity, and potential involvement in signaling pathways. The document includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of key cellular processes impacted by this lipid peroxidation product. Understanding the multifaceted role of this compound is crucial for researchers in the fields of oxidative stress, toxicology, and the development of therapeutics targeting diseases associated with lipid peroxidation.

Introduction to 4-Oxo-(E)-2-hexenal (this compound)

4-Oxo-(E)-2-hexenal is a six-carbon aldehyde characterized by a ketone group at the fourth position and a trans-double bond between carbons 2 and 3. It is a product of the oxidative degradation of n-3 PUFAs, such as linolenic acid, which are abundant in certain dietary oils.[1] The presence of both an aldehyde and an α,β-unsaturated ketone functional group makes this compound a highly reactive electrophile, capable of undergoing Michael addition reactions with nucleophilic groups in biomolecules.

Formation of this compound from Lipid Peroxidation

The formation of this compound is initiated by the abstraction of a hydrogen atom from an n-3 PUFA by a reactive oxygen species (ROS). This leads to the formation of a lipid radical, which then reacts with molecular oxygen to form a lipid peroxyl radical. A subsequent cascade of reactions, including the formation of cyclic endoperoxides and their cleavage, ultimately yields a variety of aldehyde products, including this compound.[1]

Biological Reactivity and Cellular Effects

Adduct Formation with DNA and Proteins

Due to its electrophilic nature, this compound readily reacts with nucleophilic sites on DNA bases and amino acid residues in proteins.

-

DNA Adducts: this compound has been shown to be mutagenic in the Ames test and forms adducts with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyl-deoxycytidine (5-Me-dC) in vitro.[2][3] Following oral administration to mice, these adducts have been detected in the DNA of the esophagus, stomach, and intestines.[2] The formation of these adducts can lead to mutations and potentially initiate carcinogenesis.[2]

-

Protein Adducts: Similar to other reactive aldehydes like 4-hydroxynonenal (HNE), this compound is expected to form covalent adducts with the side chains of cysteine, histidine, and lysine residues in proteins via Michael addition.[4] This can lead to protein carbonylation, altering protein structure and function, and contributing to cellular dysfunction.[5]

Depletion of Cellular Thiols

This compound can react with low molecular weight thiols, most notably glutathione (GSH), a critical cellular antioxidant. This reaction leads to the depletion of the cellular GSH pool, impairing the cell's ability to detoxify other reactive species and increasing overall oxidative stress.[4][6]

Cytotoxicity and Apoptosis

While specific IC50 values for this compound are not widely reported in the literature, its high reactivity suggests significant cytotoxic potential. The covalent modification of essential proteins and DNA, coupled with the depletion of antioxidants, can trigger apoptotic cell death. The related aldehyde, 4-HNE, has been shown to induce apoptosis through both extrinsic (Fas-mediated) and intrinsic (p53-mediated) pathways.[7]

Signaling Pathways Modulated by this compound and Related Aldehydes

The cellular response to electrophilic stress induced by aldehydes like this compound involves the activation of specific signaling pathways. While direct evidence for this compound is still emerging, studies on the closely related 4-hydroxy-2-hexenal (4-HHE) provide a strong model for its likely mechanism of action.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophiles like 4-HHE can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression. This provides a crucial defense mechanism against oxidative stress.[1][8]

Figure 1. The Nrf2 signaling pathway activated by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK pathways are crucial in transducing extracellular signals to cellular responses, including apoptosis and inflammation. The activation of MAPKs such as JNK and p38 has been linked to cellular stress induced by reactive aldehydes.[9][10]

Quantitative Data

The following tables summarize available quantitative data for this compound and related compounds. It is important to note that data for this compound is limited, and information from closely related aldehydes is included for comparative purposes.

Table 1: Quantitative Analysis of Aldehydes in Biological Samples

| Aldehyde | Sample Type | Concentration/Amount | Reference |

| This compound | Defensive secretion of Dolycoris baccarum (nymphs) | 66.5 ± 34.7 µ g/bug | |

| This compound | Defensive secretion of Dolycoris baccarum (adults) | 87.4 ± 48.0 µ g/bug | |

| This compound | DNA adducts in mouse stomach (oral administration) | 1-2 adducts per 105 nucleosides | [11] |

Table 2: Biological Activity of this compound and Related Aldehydes

| Compound | Assay | Effect | Concentration | Reference |

| This compound | Antibacterial activity (growth inhibition) | Effective | Starting at 10 µg | |

| 4-HHE | HO-1 mRNA expression in HUVECs | Dose-dependent increase | 1-10 µM | [8] |

| 4-HHE | Nrf2 nuclear translocation in HUVECs | Increased | 5 µM | [8] |

| 4-HNE | Apoptosis in PC12 cells | Induced | 2-10 µM | [7] |

Experimental Protocols

Synthesis of 4-Oxo-(E)-2-hexenal

A common method for the synthesis of 4-oxo-(E)-2-hexenal involves the oxidation of 2-ethylfuran.[12] A more recent patent describes a multi-step synthesis outlined below.[13]

Figure 2. Workflow for the synthesis of trans-4-oxo-2-hexenal.

Protocol for Step 1: Synthesis of 2-oxobutyl triphenyl phosphonium bromide [13]

-

Dissolve triphenylphosphine (0.12 mol) in 150 mL of tetrahydrofuran (THF).

-

Under ice water cooling, slowly add a solution of bromobutanone (0.1 mol) in 50 mL of THF.

-

Stir the mixture for 1 hour after the addition is complete.

-

Heat the reaction to reflux for 2 hours.

-

Cool the mixture to 0°C to induce crystallization.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with petroleum ether.

-

Dry the product to obtain 2-oxobutyl triphenyl phosphonium bromide.

Subsequent steps involve the formation of the ylide with a base, a Wittig reaction with methyl glyoxylate, and finally, reduction of the resulting ester to the aldehyde.[13]

Detection of this compound-DNA Adducts by LC-MS/MS

This protocol is adapted from methods used for the detection of similar DNA adducts.[2][14][15][16]

-

DNA Isolation: Isolate genomic DNA from tissues or cells using a standard DNA isolation kit or phenol-chloroform extraction.

-

DNA Digestion: Enzymatically digest the DNA to nucleosides using DNase I, phosphodiesterase, and alkaline phosphatase.

-

Sample Cleanup: Purify the nucleoside mixture using solid-phase extraction (SPE) to remove enzymes and other contaminants.

-

LC-MS/MS Analysis:

-

Inject the purified sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.

-

Couple the HPLC to a tandem mass spectrometer operating in positive ion electrospray mode.

-

Monitor for the specific parent-to-daughter ion transition for the this compound-dG adduct (and other adducts if standards are available) using selected reaction monitoring (SRM).

-

Quantify the adducts by comparing their peak areas to those of a standard curve generated with synthesized this compound-dG adduct standards.

-

Western Blot Analysis for Nrf2 Activation

This protocol is a general guideline for assessing protein expression changes, such as the nuclear translocation of Nrf2, upon treatment of cells with this compound.[6][17]

-

Cell Culture and Treatment: Culture cells (e.g., human umbilical vein endothelial cells - HUVECs) to approximately 80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.

-

Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit or a standard biochemical protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. Also, probe for loading controls such as Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of Nrf2 in the cytoplasmic and nuclear fractions.

Conclusion

4-oxo-(E)-2-hexenal is a significant, yet understudied, product of n-3 PUFA peroxidation. Its high reactivity towards DNA and proteins underscores its potential role in the pathology of diseases associated with oxidative stress. The activation of the Nrf2 pathway appears to be a key cellular defense mechanism against the deleterious effects of this compound and related aldehydes. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound, to quantify its presence in human tissues under various pathological conditions, and to explore its potential as a biomarker for oxidative stress and a target for therapeutic intervention. This guide provides a foundational resource for researchers embarking on the study of this important lipid peroxidation product.

References

- 1. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation: occurrence, detection and adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation, causes DNA adduct formation in mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Oxo-(E)-2-hexenal produced by Heteroptera induces permanent locomotive impairment in crickets that correlates with free thiol depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low concentration of 4-hydroxy hexenal increases heme oxygenase-1 expression through activation of Nrf2 and antioxidative activity in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN111747837A - Synthesis method of trans-4-oxo-2-hexenal - Google Patents [patents.google.com]

- 14. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC/MS/MS method for the quantitation of trans-2-hexenal-derived exocyclic 1,N(2)-propanodeoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad.com [bio-rad.com]

The Occurrence and Analysis of 4-oxo-(E)-2-hexenal in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxo-(E)-2-hexenal is a reactive α,β-unsaturated aldehyde that has been identified as a significant component of the defensive secretions of various insect species, particularly within the order Hemiptera (true bugs). Its potent biological activities, including antimicrobial, cytotoxic, and neurotoxic effects, make it a compound of interest for research in chemical ecology, toxicology, and drug development. This technical guide provides an in-depth overview of the natural occurrence of 4-oxo-(E)-2-hexenal in insects, summarizes quantitative data, details experimental protocols for its analysis, and proposes a putative biosynthetic pathway.

Natural Occurrence and Function

4-oxo-(E)-2-hexenal is primarily found in the defensive secretions of insects, where it functions as an allomone, providing protection against predators and microbial threats.[1][2][3] It is often part of a complex mixture of volatile and semi-volatile compounds. In some species, it may also play a role in chemical communication as a pheromone component. The compound is known for its high reactivity, which contributes to its potent defensive properties.

Quantitative Data on 4-oxo-(E)-2-hexenal in Insects

The quantity of 4-oxo-(E)-2-hexenal can vary significantly between insect species, developmental stages, and even between sexes. The following table summarizes the available quantitative data for this compound in different insect species.

| Insect Species | Order: Family | Life Stage | Gland/Source | Quantity of 4-oxo-(E)-2-hexenal | Reference |

| Dolycoris baccarum (Sloe bug) | Hemiptera: Pentatomidae | Nymph | Defensive Secretion | 66.5 ± 34.7 µ g/bug | [4] |

| Dolycoris baccarum (Sloe bug) | Hemiptera: Pentatomidae | Adult | Defensive Secretion | 87.4 ± 48.0 µ g/bug | [4] |

| Cimex lectularius (Bed bug) | Hemiptera: Cimicidae | 5th Instar Nymph | Exuviae (fresh) | ~0.4 µ g/exuvia | [5] |

| Cimex lectularius (Bed bug) | Hemiptera: Cimicidae | Nymphs (4th & 5th instar) | Dorsal Abdominal Glands | >16% of total aldehydes | [6][7] |

Experimental Protocols

The analysis of 4-oxo-(E)-2-hexenal from insect sources typically involves the collection of defensive secretions followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

Collection of Defensive Secretions

a) Solvent Extraction:

This method involves the direct immersion of the insect or its dissected glands in an appropriate organic solvent.

-

Materials:

-

Glass vials (2 mL)

-

Methylene chloride (CH₂Cl₂) or hexane

-

Microsyringe or capillary tube

-

Forceps

-

-

Procedure:

-

Gently hold the insect with forceps.

-

Induce the release of the defensive secretion through mechanical stimulation (e.g., gentle pinching).

-

Collect the secreted droplets using a microsyringe or a capillary tube.

-

Alternatively, whole insects or dissected glands can be submerged in a vial containing a known volume of solvent (e.g., 100 µL of methylene chloride) for a specific duration (e.g., 15 minutes).[5]

-

The resulting extract is then directly analyzed by GC-MS.

-

b) Solid-Phase Microextraction (SPME):

SPME is a solvent-free technique that uses a coated fiber to adsorb volatile and semi-volatile compounds from the headspace above the insect or by direct contact.

-

Materials:

-

SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))

-

Glass vial with a septum-lined cap

-

-

Procedure:

-

Place the live insect inside a glass vial and seal it.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes).

-

Alternatively, for cuticular compounds, the fiber can be gently rubbed on the insect's cuticle.

-

Retract the fiber into the needle and introduce it into the GC inlet for thermal desorption.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, HP-5ms).

-

Injection: For liquid samples, a splitless injection is common. For SPME, the fiber is thermally desorbed in the injector.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250-280°C).

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification.

-

Identification: The identification of 4-oxo-(E)-2-hexenal is based on the comparison of its mass spectrum and retention time with those of an authentic standard. The mass spectrum of 4-oxo-(E)-2-hexenal typically shows characteristic ions.

-

Quantification: For quantitative analysis, an external or internal standard method is used. A calibration curve is generated using a series of known concentrations of a 4-oxo-(E)-2-hexenal standard.

Derivatization for Enhanced Analysis (Optional)

Due to the reactive nature of aldehydes, derivatization can be employed to improve chromatographic properties and detection sensitivity.

-

Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for aldehydes.[4][8]

-

Procedure: The insect extract is reacted with PFBHA to form a stable oxime derivative, which is then analyzed by GC-MS. This can be particularly useful for trace-level analysis.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Analysis

The following diagram illustrates a typical experimental workflow for the collection and analysis of 4-oxo-(E)-2-hexenal from insects.

Proposed Biosynthetic Pathway

The precise biosynthetic pathway of 4-oxo-(E)-2-hexenal in insects has not been fully elucidated. However, it is widely accepted that many insect defensive compounds, including aldehydes, are derived from fatty acid metabolism.[9] Fatty acids are essential precursors for the synthesis of various secondary metabolites in insects.[10][11] The following diagram illustrates a putative biosynthetic pathway for 4-oxo-(E)-2-hexenal, starting from common fatty acid precursors. This proposed pathway involves a series of desaturation and oxidation steps.

This proposed pathway begins with a saturated fatty acyl-CoA precursor, such as hexanoyl-CoA. A desaturase enzyme introduces a double bond to form an enoyl-CoA intermediate. Subsequently, an oxidase, potentially a cytochrome P450 monooxygenase, hydroxylates the C4 position, which is then oxidized to a keto group. Finally, the thioester is reduced to an aldehyde, releasing 4-oxo-(E)-2-hexenal. Further research is required to identify the specific enzymes and intermediates involved in this pathway in different insect species.

Conclusion

4-oxo-(E)-2-hexenal is a naturally occurring aldehyde in the defensive secretions of several insect species, playing a crucial role in their survival. The quantitative data available highlights the significant amounts of this compound that can be produced. The experimental protocols outlined in this guide provide a framework for the reliable analysis of 4-oxo-(E)-2-hexenal, which is essential for further research into its biological functions and potential applications. While the exact biosynthetic pathway remains to be fully elucidated, the proposed route based on fatty acid metabolism provides a logical starting point for future investigations. A deeper understanding of the natural occurrence, biosynthesis, and bioactivity of 4-oxo-(E)-2-hexenal will undoubtedly open new avenues for the development of novel pharmaceuticals and pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Oxo-(E)-2-hexenal produced by Heteroptera induces permanent locomotive impairment in crickets that correlates with free thiol depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.azregents.edu [experts.azregents.edu]

- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple protocol for combined extraction of exocrine secretions and RNA in small arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities [mdpi.com]

- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Acyl Carrier Protein Gene Affects Fatty Acid Synthesis and Growth of Hermetia illucens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry of development in insects. Incorporation of fatty acids into different lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties and reactivity of 4-oxo-(E)-2-hexenal

An In-depth Technical Guide to 4-oxo-(E)-2-hexenal: Chemical Properties and Reactivity

Introduction

4-oxo-(E)-2-hexenal, also known as (E)-4-oxohex-2-enal or 4-OHE, is a reactive α,β-unsaturated aldehyde that belongs to the class of medium-chain aldehydes and enones.[1] It is a molecule of significant interest due to its dual role in nature and its implications for human health. On one hand, it serves as a defensive compound and pheromone component in various species of Heteroptera (true bugs).[2][3] On the other hand, it is a mutagenic product formed from the peroxidation of omega-3 fatty acids, commonly found in the human diet and cooking vapors.[4][5][6] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to 4-oxo-(E)-2-hexenal for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-oxo-(E)-2-hexenal are summarized below. This data is compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₂ | [1][4][7][8] |

| Molecular Weight | 112.13 g/mol | [1][4][7] |

| IUPAC Name | (E)-4-oxohex-2-enal | [1] |

| Synonyms | This compound, (E)-4-Oxo-2-hexenal, 4-oxohex-2-enal | [4] |

| CAS Number | 2492-43-5 | [1][4] |

| Appearance | Light yellow to brown liquid | [4] |

| Boiling Point | 100 °C at 5 Torr | [4] |

| Density (Predicted) | 0.969 ± 0.06 g/cm³ | [4] |

| LogP (Octanol/Water) | 0.050 - 0.721 (estimated) | [4][7] |

| SMILES | CCC(=O)/C=C/C=O | [1][9] |

| InChI | InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+ | [1][9] |

Spectroscopic Data: While detailed spectra are not fully provided in the search results, their availability is noted.

-

GC-MS: Gas chromatography-mass spectrometry data is available and is used for purity verification.[1][3]

-

¹³C NMR: ¹³C NMR spectra are available through databases like SpectraBase.[1]

-

Infrared (IR): The infrared spectrum of synthetic 4-oxo-(E)-2-hexenal has been published.[10]

Reactivity and Biological Significance

4-oxo-(E)-2-hexenal is a highly reactive molecule due to the presence of two carbonyl groups and a conjugated double bond. This structure makes it susceptible to nucleophilic attack, particularly via Michael addition. Its reactivity is central to its biological effects, which are multifaceted and significant.

Formation from Lipid Peroxidation

4-oxo-(E)-2-hexenal is a notable product of the lipid peroxidation of omega-3 polyunsaturated fatty acids, such as linolenic acid.[4][6] This process can occur during the heating of edible oils and in the cooking of foods rich in these fats, like certain fish.[6] Its formation is a key concern as it introduces a mutagen into the human diet.[5][6]

Caption: Formation of this compound from lipid peroxidation and its subsequent biological reactions.

Mutagenicity and DNA Adduct Formation

One of the most critical aspects of this compound's reactivity is its mutagenicity. It reacts with DNA bases, particularly deoxyguanosine (dG) and deoxycytidine (dC), to form stable adducts.[6][11] This has been demonstrated in vitro and in vivo, where oral administration to mice resulted in the detection of these adducts in the DNA of various organs.[6] This reactivity classifies this compound as a non-specific volatile mutagen and a potential carcinogen.[11]

Reactivity with Thiols and Defensive Role

In insects, 4-oxo-(E)-2-hexenal is a key component of defensive secretions.[2][3] Its high reactivity is leveraged as a potent, non-specific neurotoxin against predators.[11] The mechanism of this toxicity is believed to involve the covalent binding of this compound to biologically active thiols, such as cysteine residues in proteins.[12][13] This depletion of free thiols in tissues can lead to permanent locomotive impairment, paralysis, and death in affected organisms, such as crickets.[12][13][14]

Antibacterial Activity

Research has also identified 4-oxo-(E)-2-hexenal as having significant antibacterial properties.[4] It can inhibit the growth of bacteria at relatively low concentrations.[15] This activity is attributed to the high reactivity of the α,β-unsaturated aldehyde structure with essential nucleophilic molecules within bacterial cells.[15]

Caption: The diverse biological and health-related roles of 4-oxo-(E)-2-hexenal.

Experimental Protocols

Synthesis of 4-oxo-(E)-2-hexenal

A simple and efficient one-step synthesis from commercially available 2-ethylfuran has been reported, making the compound readily available for research.[2][3]

Methodology: Oxidation of 2-Ethylfuran While the specific reagents and detailed conditions are proprietary to the cited literature, the general workflow involves the oxidative cleavage of the furan ring. A typical procedure for this type of transformation is as follows:

-

Reaction Setup: 2-ethylfuran is dissolved in a suitable solvent system (e.g., a mixture of acetone and water).

-

Oxidation: An oxidizing agent, such as N-Bromosuccinimide (NBS), is added to the solution. A scavenger like pyridine may be used to neutralize the HBr byproduct.[16] The reaction is typically run at a controlled low temperature.

-

Mechanism: The reaction proceeds through the bromination of the furan ring, followed by acid-catalyzed hydrolysis of the resulting enol ether intermediate, which opens the ring to form the dicarbonyl compound, 4-oxo-(E)-2-hexenal.[16]

-

Workup and Purification: After the reaction is complete, the mixture is worked up using standard extraction procedures. The crude product is then purified, typically by column chromatography, to yield pure 4-oxo-(E)-2-hexenal.

-

Verification: The purity of the synthesized compound is verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[3]

Caption: Experimental workflow for the synthesis and purification of 4-oxo-(E)-2-hexenal.

Analysis of Antibacterial Activity

The antibacterial properties of this compound can be assessed using standard microbiological assays.

Methodology: Broth Microdilution or Disk Diffusion Assay

-

Preparation of this compound Stock: A stock solution of 4-oxo-(E)-2-hexenal is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

-

Bacterial Culture: A standardized inoculum of the target bacteria (e.g., E. coli, S. aureus) is prepared in a suitable growth medium.

-

Assay:

-

For disk diffusion , sterile paper disks are impregnated with different concentrations of this compound and placed on an agar plate swabbed with the bacterial culture.

-

For broth microdilution , the bacterial inoculum is added to wells of a microtiter plate containing the serially diluted this compound.

-

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Collection:

-

In the disk diffusion assay, the diameter of the zone of inhibition around each disk is measured.

-

In the broth microdilution assay, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that prevents visible bacterial growth. The study by Noge et al. found that this compound inhibited bacterial growth starting at 10 µg.[15]

-

Conclusion

4-oxo-(E)-2-hexenal is a molecule with significant dualistic properties. Its role as a defensive agent and pheromone in the insect world highlights its potent biological activity, driven by its chemical reactivity. For researchers in human health and food science, its formation from common dietary fats and its established mutagenicity warrant careful study and consideration. The straightforward synthesis of this compound allows for its continued investigation, which is crucial for understanding its toxicological profile and exploring its potential applications, such as in the development of new antibacterial agents.

References

- 1. 4-oxo-(E)-2-hexenal | C6H8O2 | CID 6365145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Short and simple syntheses of 4-oxo-(E)-2-hexenal and homologs: pheromone components and defensive compounds of Hemiptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-OXO-2-HEXENAL | 2492-43-5 [chemicalbook.com]

- 5. (E)-4-oxo-2-hexenal, 2492-43-5 [thegoodscentscompany.com]

- 6. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation: occurrence, detection and adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemeo.com [chemeo.com]

- 8. (E)-4-Oxohex-2-enal [webbook.nist.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. experts.azregents.edu [experts.azregents.edu]

- 13. 4-Oxo-(E)-2-hexenal produced by Heteroptera induces permanent locomotive impairment in crickets that correlates with free thiol depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Oxo-(E)-2-hexenal produced by Heteroptera induces permanent locomotive impairment in crickets that correlates with free thiol depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of 4-oxo-(E)-2-hexenal from adults and nymphs of the heteropteran, Dolycoris baccarum (Heteroptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

The Mutagenic Potential of 4-oxo-(E)-2-hexenal: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

4-oxo-(E)-2-hexenal (4-OHE) is a reactive α,β-unsaturated aldehyde that has garnered significant attention in the fields of toxicology and carcinogenesis. It is an environmental and dietary mutagen formed from the lipid peroxidation of omega-3 polyunsaturated fatty acids, which are commonly found in fish and vegetable oils. The formation of this compound can be accelerated by heat, such as during cooking.[1][2] This technical guide provides a comprehensive overview of the mutagenic potential of this compound, detailing its mechanism of action, experimental evidence from in vitro and in vivo studies, and the methodologies used to assess its genotoxicity.

Mechanism of Mutagenicity

The primary mechanism underlying the mutagenic activity of this compound is its ability to react with DNA to form covalent adducts.[1][3] As an α,β-unsaturated aldehyde, this compound is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. This interaction leads to the formation of stable DNA adducts, which, if not repaired, can lead to mutations during DNA replication.

The principal DNA adducts formed by this compound are with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyl-deoxycytidine (5-Me-dC).[1][4] The formation of these adducts disrupts the normal base pairing and helical structure of DNA, thereby interfering with the fidelity of DNA replication and transcription.

In addition to its direct interaction with DNA, this compound is a highly reactive molecule that can induce cellular damage through other mechanisms. It has been shown to cause the depletion of free thiols in biological systems, which can impair the function of proteins and enzymes involved in cellular defense and signaling pathways.[5]

In Vitro Mutagenicity Data

The mutagenic potential of this compound has been demonstrated in the Ames test, a widely used bacterial reverse mutation assay.[1][4] This test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. A mutagen can cause a reverse mutation that restores the ability of the bacteria to produce histidine, allowing them to grow on a histidine-deficient medium.

This compound has been shown to be mutagenic in Salmonella typhimurium strains TA100 and TA104.[1][4] Strain TA100 is used to detect mutagens that cause base-pair substitutions, while TA104 is sensitive to both base-pair substitutions and oxidative damage. The mutagenicity in these strains indicates that this compound can induce point mutations in DNA.

In Vivo Genotoxicity and Carcinogenicity Data

The genotoxicity of this compound has also been investigated in animal models. Oral administration of this compound to mice has been shown to result in the formation of DNA adducts in the esophagus, stomach, and intestines.[1][4] The levels of these adducts have been quantified in the range of 1-2 adducts per 105 nucleosides in the mouse stomach.[6]

Despite its demonstrated mutagenicity and ability to form DNA adducts in vivo, a study investigating the initiation activity of this compound in a five-week rat liver assay did not find evidence of carcinogenic initiation.[7] The results of this study are summarized in the table below.

| Treatment Group (Dose mg/kg b.w.) | Number of Rats | Mortality (%) | GST-P Positive Foci (Number/cm²) | GST-P Positive Foci (Area mm²/cm²) |

| 1 (128) | 11 | 72.7 | 3.26 ± 1.66 | 1.11 ± 0.50 |

| 2 (80) | 10 | 50.0 | 2.35 ± 0.75 | 0.89 ± 0.40 |

| 3 (64) | 10 | 40.0 | 2.46 ± 1.53 | 0.98 ± 0.65 |

| 4 (40) | 10 | 20.0 | 2.40 ± 1.34 | 0.85 ± 0.51 |

| 5 (32) | 10 | 20.0 | 2.15 ± 1.18 | 0.79 ± 0.47 |

| 6 (20) | 10 | 10.0 | 2.64 ± 1.39 | 0.95 ± 0.53 |

| 7 (Control) | 11 | 9.1 | 2.78 ± 1.33 | 1.53 ± 1.33 |

| Data from Takasu et al., 2007.[7][8] |

While there was a dose-dependent increase in mortality at higher concentrations, there were no statistically significant differences in the number or area of glutathione S-transferase placental form (GST-P) positive foci, which are preneoplastic lesions, in the livers of the treated rats compared to the control group.[7] This suggests that under the conditions of this specific assay, this compound did not act as an initiator of liver carcinogenesis.[7]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is performed to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains (e.g., TA100, TA104)

-

Nutrient broth

-

Top agar (containing a trace amount of histidine and biotin)

-

Minimal glucose agar plates

-

Test compound (this compound)

-

Positive and negative controls

-

S9 fraction (for metabolic activation, if required)

Protocol (Plate Incorporation Method):

-

Prepare overnight cultures of the Salmonella typhimurium strains.

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution at the desired concentration. If metabolic activation is being assessed, 0.5 mL of S9 mix is also added.

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Spread the top agar evenly over the plate and allow it to solidify.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Rat Liver Initiation Assay

This assay is designed to evaluate the potential of a chemical to initiate carcinogenesis in the liver.

Animals:

-

Male F344 rats (7 weeks old)

Protocol:

-

The rats undergo a two-thirds partial hepatectomy to stimulate cell proliferation.

-

18 hours after surgery, the rats are administered this compound intragastrically at various doses.

-

From week 2 to week 4, the rats are fed a diet containing 0.015% 2-acetylaminofluorene (2-AAF) to promote the growth of initiated cells.

-

At week 3, the rats are given a single dose of carbon tetrachloride (CCl4) to cause further liver damage and stimulate regeneration.

-

At the end of week 5, the rats are euthanized, and their livers are collected.

-

Liver sections are stained for glutathione S-transferase placental form (GST-P), a marker for preneoplastic foci.

-

The number and area of GST-P positive foci are quantified. An increase in these foci compared to the control group suggests initiation activity.[7]

Analysis of this compound-DNA Adducts by LC-ESI-MS/MS

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive method for the detection and quantification of DNA adducts.

Protocol Overview:

-

DNA Isolation: DNA is extracted from tissues of interest (e.g., stomach, liver) that have been exposed to this compound.

-

Enzymatic Hydrolysis: The isolated DNA is enzymatically digested to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: The resulting mixture of normal and adducted deoxynucleosides is separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

MS/MS Detection: The separated deoxynucleosides are introduced into a tandem mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratios (m/z) of the parent ions of the this compound-deoxynucleoside adducts and their characteristic fragment ions.

-

Quantification: The amount of each adduct is quantified by comparing its peak area to that of a known amount of an internal standard.

Visualizations

Signaling Pathway of this compound Mutagenesis

Caption: Mechanism of this compound induced mutagenesis.

Experimental Workflow for Ames Test

Caption: Ames test experimental workflow.

Logical Relationship in In Vivo Liver Initiation Assay

Caption: Logical flow of the in vivo liver initiation assay.

Conclusion

4-oxo-(E)-2-hexenal is a genotoxic compound that induces mutations primarily through the formation of DNA adducts. Its mutagenicity has been confirmed in bacterial assays, and it has been shown to form DNA adducts in vivo. While a study on its liver cancer initiation potential in rats was negative, the established genotoxicity of this compound warrants further investigation into its potential role in carcinogenesis, particularly in tissues with direct and high levels of exposure, such as the gastrointestinal tract. This technical guide provides a foundation for understanding the mutagenic profile of this compound and the experimental approaches used for its evaluation. Continued research is essential to fully characterize the risks associated with human exposure to this dietary and environmental mutagen.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 3. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation: occurrence, detection and adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation, causes DNA adduct formation in mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Oxo-(E)-2-hexenal produced by Heteroptera induces permanent locomotive impairment in crickets that correlates with free thiol depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lack of Initiation Activity of 4-oxo-2-hexenal, a Peroxidation Product Generated from ?-3 Polyunsaturated Fatty Acids, in an In Vivo Five-Week Liver Assay [journal.waocp.org]

- 8. journal.waocp.org [journal.waocp.org]

The Role of 4-oxo-(E)-2-hexenal in Oxidative Stress: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the mechanisms, detection, and cellular impact of 4-oxo-(E)-2-hexenal, a reactive aldehyde product of lipid peroxidation.

Executive Summary

4-oxo-(E)-2-hexenal (OHE) is a highly reactive α,β-unsaturated aldehyde generated during the oxidative degradation of omega-3 polyunsaturated fatty acids (ω-3 PUFAs). As a potent electrophile, OHE readily forms covalent adducts with cellular macromolecules, including DNA and proteins, thereby inducing cellular dysfunction and contributing to the pathophysiology of various diseases associated with oxidative stress. This technical guide provides a comprehensive overview of the formation, reactivity, and biological consequences of OHE, with a focus on its role in oxidative stress. It includes quantitative data on its genotoxicity, detailed experimental protocols for its study, and diagrams of the key signaling pathways it modulates. Understanding the multifaceted role of OHE in cellular processes is crucial for developing novel therapeutic strategies targeting oxidative stress-related pathologies.

Introduction: The Genesis of a Reactive Aldehyde

Under conditions of oxidative stress, the delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems is disrupted. This imbalance leads to the peroxidation of lipids, particularly ω-3 PUFAs like linolenic acid, which are abundant in cellular membranes. This process generates a cascade of reactive aldehydes, among which 4-oxo-(E)-2-hexenal (OHE) is a significant and highly reactive product.[1] The formation of OHE is a critical event in the propagation of cellular damage initiated by oxidative stress.

Physicochemical Properties and Reactivity

OHE is a bifunctional molecule characterized by the presence of both an aldehyde and a ketone group, as well as a conjugated double bond. This unique structure confers high electrophilicity, making it a potent reactant with cellular nucleophiles. The primary targets for OHE adduction are the sulfhydryl groups of cysteine residues, the imidazole groups of histidine residues, and the amino groups of lysine residues in proteins, as well as the exocyclic amino groups of DNA bases.[1]

Quantitative Data on OHE-Induced Cellular Damage

The high reactivity of OHE translates to significant cellular toxicity. Its ability to form adducts with critical biomolecules disrupts their normal function, leading to genotoxicity and proteotoxicity.

Genotoxicity: DNA Adduct Formation

OHE is a known mutagen that readily reacts with DNA to form stable adducts, primarily with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyl-deoxycytidine (5-Me-dC).[1] These adducts can lead to mutations if not repaired, contributing to the initiation and progression of cancer. Quantitative analysis of OHE-DNA adducts in vivo has provided critical insights into its genotoxic potential.

| Tissue | Adduct Level (adducts per 10^5 nucleosides) | Species | Administration Route | Reference |

| Esophagus | 1-2 | Mouse | Oral | [2] |

| Stomach | 1-2 | Mouse | Oral | [2] |

| Intestine | 1-2 | Mouse | Oral | [2] |

Table 1: In vivo levels of 4-oxo-(E)-2-hexenal (OHE)-DNA adducts detected in various mouse tissues following oral administration.

Proteotoxicity: Protein Adduction and Functional Impairment

The modification of proteins by OHE can lead to alterations in their structure and function, contributing to cellular dysfunction. While comprehensive proteomic studies specifically identifying OHE targets are still emerging, research on analogous α,β-unsaturated aldehydes like 4-oxo-2-nonenal (ONE) provides a strong indication of the likely protein targets and functional consequences. These studies reveal that proteins involved in critical cellular processes such as energy metabolism, cellular structure, and stress response are highly susceptible to adduction.

Key Signaling Pathways Modulated by OHE

The electrophilic nature of OHE allows it to act as a signaling molecule, modulating key cellular pathways involved in the response to oxidative stress. The primary mechanism involves the modification of critical cysteine residues on sensor proteins.

The Keap1-Nrf2 Pathway: An Adaptive Response to Oxidative Stress

The Keap1-Nrf2 pathway is a central regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles like OHE can directly modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes.

Figure 1: The Keap1-Nrf2 signaling pathway activated by 4-oxo-(E)-2-hexenal (OHE).

Mitogen-Activated Protein Kinase (MAPK) Pathways: A Dual Role in Cell Fate

Studies on the structurally similar aldehyde, 4-oxo-2-nonenal (ONE), have demonstrated potent activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] These pathways play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. The activation of these pathways by OHE is likely a key determinant of the cellular response to OHE-induced stress, with the specific outcome depending on the cellular context and the magnitude and duration of the stress.

Figure 2: Mitogen-Activated Protein Kinase (MAPK) signaling pathways activated by OHE.

Experimental Protocols

To facilitate further research into the biological effects of OHE, this section provides detailed methodologies for key experiments.

Synthesis and Purification of 4-oxo-(E)-2-hexenal (OHE)

A straightforward and efficient method for the synthesis of OHE is crucial for in vitro and in vivo studies. The following protocol is adapted from established methods:

Materials:

-

2-Ethylfuran

-

N-Bromosuccinimide (NBS)

-

Pyridine

-

Tetrahydrofuran (THF), aqueous

-

Diethyl ether

-

Petroleum spirit (b.p. 40-60°C)

-

Silica gel for flash chromatography

Procedure:

-

Dissolve 2-ethylfuran in aqueous THF.

-

Add N-bromosuccinimide (NBS) and pyridine to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Remove the solvents by distillation through a Vigreux column.

-

Purify the residue by flash chromatography on silica gel, eluting with a gradient of diethyl ether in petroleum spirit.

-

Caution: Do not distill the final product, as this can lead to significant decomposition. The purity of the synthesized OHE should be confirmed by GC analysis.

Quantification of OHE-DNA Adducts by LC-MS/MS

This protocol outlines the steps for the sensitive detection and quantification of OHE-DNA adducts in biological samples.

Materials:

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

-

Internal standards (isotopically labeled OHE-DNA adducts)

Procedure:

-

Extract genomic DNA from tissues or cells using a commercial DNA extraction kit.

-

Digest the DNA to nucleosides using nuclease P1 followed by alkaline phosphatase.

-

Add internal standards to the digested DNA samples.

-

Analyze the samples by LC-MS/MS using a C18 column and a gradient elution.

-

Monitor the specific parent-daughter ion transitions for the OHE-dG, OHE-dC, and OHE-5-Me-dC adducts and their corresponding internal standards.

-

Quantify the adduct levels by comparing the peak areas of the native adducts to those of the internal standards.

Assessment of Nrf2 Activation by Western Blot

This protocol describes the detection of Nrf2 activation by monitoring its nuclear translocation.

Figure 3: Experimental workflow for assessing Nrf2 nuclear translocation by Western blot.

Evaluation of Mitochondrial Dysfunction

OHE-induced oxidative stress can lead to mitochondrial dysfunction. This can be assessed by measuring changes in the mitochondrial membrane potential (MMP).

Materials:

-

Fluorescent MMP-sensitive dye (e.g., JC-1, TMRE)

-

Fluorescence microscope or plate reader

-

Positive control (e.g., CCCP, a mitochondrial uncoupler)

Procedure:

-

Culture cells in appropriate plates for fluorescence imaging or plate reader analysis.

-

Treat cells with various concentrations of OHE for the desired time. Include a positive control (CCCP) and a vehicle control.

-

Incubate the cells with the MMP-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader.

-

For JC-1, a decrease in the red/green fluorescence ratio indicates a loss of MMP. For TMRE, a decrease in fluorescence intensity indicates depolarization.

-

Quantify the changes in MMP relative to the vehicle control.

Conclusion and Future Directions

4-oxo-(E)-2-hexenal is a critical mediator of oxidative stress, contributing to cellular damage through the formation of DNA and protein adducts and the modulation of key signaling pathways. The methodologies and data presented in this guide provide a framework for researchers to further investigate the intricate roles of OHE in health and disease. Future research should focus on the comprehensive identification of OHE's protein targets using advanced proteomic techniques, the elucidation of the precise mechanisms by which OHE modulates signaling pathways, and the development of targeted therapeutic interventions to mitigate OHE-induced cellular damage. A deeper understanding of this reactive aldehyde will undoubtedly pave the way for novel strategies to combat a wide range of oxidative stress-related disorders.

References

- 1. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation: occurrence, detection and adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. THE ESSENTIAL ROLE OF ERK IN 4-OXO-2-NONENAL MEDIATED CYTOTOXICITY IN SH-SY5Y HUMAN NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of 4-oxo-(E)-2-hexenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxo-(E)-2-hexenal, an α,β-unsaturated aldehyde, has emerged as a compound of interest for its antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antibacterial activity of 4-oxo-(E)-2-hexenal, including its mechanism of action, available quantitative data, and relevant experimental methodologies. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Quantitative Antibacterial Data

The primary research on the antibacterial properties of 4-oxo-(E)-2-hexenal indicates its inhibitory effect on bacterial growth. The key quantitative finding is summarized in the table below. It is important to note that detailed Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a broad spectrum of bacterial strains are not yet extensively documented in publicly available literature.

| Compound | Lowest Effective Concentration for Bacterial Growth Inhibition | Source |

| 4-oxo-(E)-2-hexenal | 10 µg | [Noge et al., 2012][1][2] |

Table 1: Summary of Quantitative Antibacterial Data for 4-oxo-(E)-2-hexenal

Proposed Mechanism of Antibacterial Action

The antibacterial activity of 4-oxo-(E)-2-hexenal is thought to be rooted in its chemical structure as an α,β-unsaturated aldehyde. This class of compounds is known for its reactivity with nucleophilic biomolecules, which is a key factor in their biological effects. The proposed mechanism of action involves a multi-pronged attack on bacterial cells.

1. Michael Addition Reactions: The electrophilic β-carbon of the α,β-unsaturated aldehyde system is susceptible to nucleophilic attack by cellular macromolecules. Key targets within bacterial cells include:

- Proteins: The thiol groups of cysteine residues in proteins are particularly reactive. Covalent modification of essential enzymes and structural proteins through Michael addition can lead to their inactivation, disrupting critical cellular processes.

- Nucleic Acids: While less common, reaction with nucleophilic sites on DNA and RNA bases could potentially lead to genotoxic effects.

2. Membrane Disruption: Like other lipophilic aldehydes, 4-oxo-(E)-2-hexenal may intercalate into the bacterial cell membrane. This can disrupt the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

The following diagram illustrates the proposed general mechanism of action for α,β-unsaturated aldehydes like 4-oxo-(E)-2-hexenal against bacterial cells.

References

A Technical Guide to 4-oxo-(E)-2-hexenal: A Potent Defensive Compound in Heteroptera

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 4-oxo-(E)-2-hexenal (4-OHE), a significant α,β-unsaturated aldehyde found in the defensive secretions of various species within the insect order Heteroptera. This guide details its occurrence, biological activities, proposed mechanisms of action, and the experimental protocols used for its study, offering valuable insights for chemical ecology, toxicology, and novel drug discovery.

Occurrence and Quantification

This compound is a characteristic component of the defensive cocktail produced by true bugs, stored in specialized metathoracic or dorsal abdominal scent glands.[1][2] Its primary function is to deter predators and combat microbial threats.[1][3] Quantification studies, particularly in the sloe bug Dolycoris baccarum, reveal significant amounts of this compound, highlighting its importance in the insect's defensive arsenal.[4][5]

Table 1: Quantification of 4-oxo-(E)-2-hexenal in Dolycoris baccarum

| Life Stage | Mean Quantity per Individual (µg) | Standard Deviation (µg) | Source |

|---|---|---|---|

| Nymph | 66.5 | 34.7 | [4][5] |

| Adult | 87.4 | 48.0 |[4][5] |

Biological Activity and Therapeutic Potential

The high reactivity of this compound, attributed to its α,β-unsaturated aldehyde structure, underpins its potent biological effects.[5] These activities make it a compound of interest for both understanding insect defense and for potential applications in drug development.

Exposure to this compound induces severe physiological effects in other arthropods.[6][7] Studies using crickets as a model organism have shown that the compound causes permanent locomotive impairment, paralysis, and ultimately, death.[6][7][8] This potent neurotoxicity is a key aspect of its defensive efficacy against predators.[9]

Beyond its anti-predator role, this compound exhibits significant antibacterial activity.[4][10] This dual function provides the insect with a broad-spectrum defense against both macroscopic and microscopic threats.

Table 2: Antibacterial Activity of 4-oxo-(E)-2-hexenal

| Activity | Minimum Effective Amount | Target | Source |

|---|

| Bacterial Growth Inhibition | 10 µg | General Bacteria |[4][5] |

A critical consideration for any therapeutic application is the compound's potential toxicity to non-target organisms, including humans. Research has identified this compound as a mutagen that can form adducts with DNA.[11][12] It reacts with deoxyguanosine (dG) and deoxycytosine (dC) in vitro, and these adducts have been detected in the DNA of various mouse organs after oral administration.[11][12] This property highlights a significant hurdle for its direct use in drug development and underscores the need for careful toxicological evaluation.

Mechanisms of Action

The bioactivity of this compound stems from its ability to covalently bind to biological nucleophiles. Two primary mechanisms have been elucidated: thiol depletion, leading to neurotoxicity, and DNA adduct formation, resulting in mutagenicity.

The paralytic effects of this compound are strongly correlated with its reactivity towards free thiol groups, which are crucial for the function of many proteins.[6][7] The compound acts as a Michael acceptor, forming covalent adducts with sulfhydryl groups in amino acid residues like cysteine. This process depletes the pool of biologically active thiols, leading to widespread protein dysfunction and culminating in locomotive impairment.[6][7][8]

Caption: Proposed pathway for this compound-induced neurotoxicity via thiol depletion.

This compound's mutagenicity arises from its direct interaction with nucleic acids. The compound can react with DNA bases, primarily deoxyguanosine and deoxycytosine, to form stable covalent adducts.[11] This alteration of the DNA structure can lead to errors during replication or transcription, resulting in mutations.[12]

Caption: Mechanism of this compound mutagenicity through DNA adduct formation.

Experimental Protocols

Standardized methodologies are crucial for the reliable study of this compound. The following sections detail common protocols for its extraction, analysis, and bioactivity assessment.

The analysis of volatile defensive compounds from Heteroptera is typically achieved using a non-lethal sampling method followed by gas chromatography-mass spectrometry (GC-MS).[1][13] Solid-Phase Microextraction (SPME) is a preferred technique for preconcentrating the volatiles.[13][14]

Methodology:

-

Secretion Induction: Induce the release of defensive secretions from living specimens through gentle, controlled mechanical irritation (e.g., pressing with a syringe plunger).[1][13]

-

Volatile Collection: Place the irritated insect in a sealed vial and expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.[13]

-

GC-MS Analysis: Insert the SPME fiber into the injection port of a GC-MS system for thermal desorption of the analytes.

-

Separation: Use a suitable capillary column (e.g., Rtx-200, DB-5) to separate the components of the secretion.[1][15]

-

Identification: Identify this compound and other compounds based on their mass spectra by comparison with libraries (e.g., NIST) and retention indices.

-

Quantification: Quantify the amount of this compound using an internal or external standard.

Caption: General workflow for the analysis of Heteropteran defensive secretions.

To assess the neurotoxic effects of this compound, a topical application or vapor exposure bioassay can be performed using a model insect.

Methodology:

-

Test Subjects: Use a suitable model organism, such as the cricket (Gryllus bimaculatus).[6]

-

Compound Preparation: Prepare serial dilutions of synthesized this compound in an appropriate solvent (e.g., acetone).[16]

-

Application:

-

Vapor Exposure: Place a filter paper treated with a known amount of this compound into a sealed container with the test insect.[6]

-

Topical Application: Apply a small, precise volume of the this compound solution directly to the insect's cuticle.

-

-

Observation: Continuously monitor the insects for signs of locomotive impairment, paralysis (e.g., inability to right themselves), and mortality over a set time course.

-

Data Analysis: Calculate metrics such as the median effective dose (ED50) for paralysis or the median lethal dose (LD50).

The antibacterial activity of this compound can be determined using standard microbiological techniques, such as the disk diffusion method.

Methodology:

-

Bacterial Culture: Prepare a lawn of the test bacterium (e.g., Bacillus subtilis, Escherichia coli) on an agar plate.

-

Compound Application: Impregnate sterile paper discs with known quantities of this compound.

-

Incubation: Place the discs onto the agar plate and incubate under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented).

-

Determination of MIC: To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution assay can be performed, identifying the lowest concentration of this compound that prevents visible bacterial growth.

Implications for Research and Drug Development

4-oxo-(E)-2-hexenal is a molecule with significant biological activity. Its potent neurotoxic and antimicrobial properties suggest it could serve as a lead compound for developing new insecticides or antibiotics.[4][6][17] However, its demonstrated mutagenicity is a major concern that must be addressed.[11] Future research could focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify derivatives that retain the desired bioactivity while eliminating mutagenic effects.

-

Target Identification: Elucidating the specific protein targets of this compound in both insects and microbes to understand its mechanism of action more precisely and to design more selective compounds.

-

Biosynthesis Pathway: Investigating the biosynthetic pathway of this compound in Heteroptera, which could reveal novel enzymatic targets for pest control.[18]

References

- 1. Comparative Analysis of Volatile Defensive Secretions of Three Species of Pyrrhocoridae (Insecta: Heteroptera) by Gas Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. (E)-4-oxo-2-hexenal, 2492-43-5 [thegoodscentscompany.com]

- 4. Antibacterial activity of 4-oxo-(E)-2-hexenal from adults and nymphs of the heteropteran, Dolycoris baccarum (Heteroptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 4-Oxo-(E)-2-hexenal produced by Heteroptera induces permanent locomotive impairment in crickets that correlates with free thiol depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.azregents.edu [experts.azregents.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-OXO-2-HEXENAL | 2492-43-5 [chemicalbook.com]

- 11. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation: occurrence, detection and adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-oxo-2-hexenal, a mutagen formed by omega-3 fat peroxidation, causes DNA adduct formation in mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative Analysis of Volatile Defensive Secretions of Three Species of Pyrrhocoridae (Insecta: Heteroptera) by Gas Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: make some room HNE. - PubMed [pubmed.ncbi.nlm.nih.gov]